molecular formula C10H7Cl2N B2490873 2,8-Dichloro-3-methylquinoline CAS No. 1339432-40-4

2,8-Dichloro-3-methylquinoline

Cat. No.: B2490873
CAS No.: 1339432-40-4
M. Wt: 212.07
InChI Key: MQRJSGHZEHOONN-UHFFFAOYSA-N
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Description

2,8-Dichloro-3-methylquinoline ( 1339432-40-4, MFCD18299055) is a high-purity halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 10 H 7 Cl 2 N and a molecular weight of 212.08 g/mol, this compound serves as a versatile synthetic intermediate or building block for the development of novel bioactive molecules . The quinoline scaffold is a privileged structure in anticancer agent development . Substituted quinoline derivatives, such as those with halogen and methyl groups, have been extensively investigated for their ability to interact with critical biological targets. These mechanisms can include acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . Furthermore, certain quinoline-based compounds are known to target topoisomerase enzymes, leading to permanent DNA damage and triggering apoptosis in malignant cells . The specific substitution pattern of the this compound makes it a valuable precursor for Structure-Activity Relationship (SAR) studies, enabling researchers to explore and optimize interactions with these therapeutic targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dichloro-3-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-7-3-2-4-8(11)9(7)13-10(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRJSGHZEHOONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)Cl)N=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339432-40-4
Record name 2,8-dichloro-3-methylquinoline
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Synthetic Methodologies for 2,8 Dichloro 3 Methylquinoline and Analogous Systems

Classical and Contemporary Approaches to the Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring system can be achieved through a variety of named reactions, each with its own set of advantages and limitations regarding substrate scope and regioselectivity.

Cyclocondensation and Cyclization Reactions for Quinoline Formation

Several classical methods rely on the condensation of anilines with various carbonyl compounds, followed by cyclization and aromatization to yield the quinoline scaffold.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone or an aldehyde. wikipedia.orgjk-sci.comalfa-chemistry.comorganicreactions.org The reaction is typically catalyzed by an acid or a base. wikipedia.orgjk-sci.comalfa-chemistry.com For the synthesis of a 3-methylquinoline derivative, a 2-aminobenzaldehyde could be reacted with propionaldehyde.

Skraup Synthesis: In the Skraup reaction, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene) to produce quinoline. wikipedia.orgiipseries.orgpharmaguideline.comorganicreactions.org The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline, followed by cyclization and oxidation. iipseries.org While effective for unsubstituted quinoline, this method can be violently exothermic. wikipedia.org

Doebner–von Miller Reaction: This is a modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones in place of glycerol. iipseries.orgslideshare.netwikipedia.orgsynarchive.com For instance, the reaction of aniline with crotonaldehyde can yield 2-methylquinoline. The reaction is often acid-catalyzed. synarchive.com

Gould–Jacobs Reaction: This method is particularly useful for the synthesis of 4-hydroxyquinolines (4-quinolinones). It involves the reaction of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. wikipedia.orgwikiwand.commdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can be further modified.

Pfitzinger Reaction: The Pfitzinger reaction utilizes isatin or its derivatives, which are condensed with a carbonyl compound in the presence of a base to form quinoline-4-carboxylic acids. wikipedia.orgresearchgate.netresearchgate.netyoutube.comcambridge.org This method provides a convenient route to quinolines with a carboxylic acid handle at the 4-position, which can be subsequently removed or transformed.

Conrad–Limpach Synthesis: This synthesis involves the reaction of anilines with β-ketoesters. wikipedia.orgjptcp.comquimicaorganica.orgsynarchive.comresearchgate.net Depending on the reaction conditions, either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr synthesis) can be obtained. wikipedia.orgquimicaorganica.org

Reaction NameKey ReactantsProduct Type
Friedländer Synthesis2-Aminobenzaldehyde/ketone + α-Methylene carbonylSubstituted quinolines
Skraup SynthesisAniline + Glycerol + Oxidizing agentQuinoline
Doebner–von MillerAniline + α,β-Unsaturated carbonylSubstituted quinolines
Gould–JacobsAniline + Ethoxymethylenemalonate4-Hydroxyquinolines
PfitzingerIsatin + Carbonyl compoundQuinoline-4-carboxylic acids
Conrad–LimpachAniline + β-Ketoester4-Hydroxyquinolines or 2-Hydroxyquinolines

Application of Vilsmeier-Haack Reagent in Quinoline Ring Annulation

The Vilsmeier-Haack reagent, a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a versatile tool in organic synthesis, primarily for formylation reactions. However, it can also be employed in the construction of quinoline rings. For example, the reaction of acetanilides with the Vilsmeier-Haack reagent can lead to the formation of 2-chloro-3-formylquinolines. chemijournal.comchemijournal.com This reaction is particularly relevant as it directly introduces a chlorine atom at the 2-position and a formyl group at the 3-position, which can be a precursor to a methyl group. The reaction of ortho-substituted acetanilides can be used to generate quinolines with substitution on the benzene ring. chemijournal.comchemijournal.com A study has shown the synthesis of 2-chloro-3-formyl-8-methylquinoline from ortho-methyl acetanilide using this method. chemijournal.com

Multicomponent Reaction Strategies for Functionalized Quinoline Scaffolds

Multicomponent reactions (MCRs) have gained prominence as they offer a convergent and atom-economical approach to complex molecules in a single synthetic operation. rsc.orgrsc.org Several MCRs have been developed for the synthesis of quinolines. rsc.orgresearchgate.net For instance, a three-component reaction of an aniline, an aldehyde, and an activated alkyne can lead to highly substituted quinolines. nih.gov These methods provide rapid access to a diverse range of quinoline derivatives by varying the starting materials. nih.govacs.org

Targeted Synthesis of Dichloro-Methylquinoline Derivatives

The synthesis of 2,8-dichloro-3-methylquinoline requires a strategy that allows for the precise placement of the two chlorine atoms and the methyl group on the quinoline core. This can be achieved through precursor-based strategies or by direct, regioselective functionalization of a pre-formed quinoline ring.

Precursor-Based Strategies (e.g., utilizing N-phenylpropanamide)

A plausible route to this compound could involve the use of a suitably substituted aniline precursor. For instance, starting with 2-chloroaniline, a Doebner-von Miller reaction with crotonaldehyde could potentially yield 8-chloro-2-methylquinoline. However, achieving the desired 3-methyl substitution pattern with this method is not straightforward.

A more tailored approach could involve the cyclization of an N-aryl-β-aminoketone or a related precursor. For example, the synthesis could start from 2-chloroaniline. A potential pathway could involve the reaction of 2-chloroaniline with a β-ketoester that would provide the 3-methyl group and the carbon backbone for the pyridine ring, followed by cyclization.

Alternatively, building upon the Vilsmeier-Haack methodology, one could envision starting with an appropriately substituted acetanilide. The reaction of N-(2-chlorophenyl)propanamide with the Vilsmeier-Haack reagent could theoretically lead to the formation of the this compound skeleton in a single step, although the regioselectivity of the cyclization would need to be controlled.

Regioselective Chlorination Methods for Quinoline Ring Systems

If a pre-formed quinoline, such as 8-chloro-3-methylquinoline or 3-methyl-2-quinolone, can be synthesized, the final step would be the regioselective introduction of the second chlorine atom. The reactivity of the quinoline ring towards electrophilic substitution is influenced by the existing substituents and the reaction conditions.

Direct chlorination of quinoline itself typically occurs at the 5- and 8-positions. However, the presence of an activating group can direct the substitution to other positions. For the chlorination at the 2-position, a common strategy involves the conversion of a 2-quinolone to the corresponding 2-chloroquinoline (B121035). This can be achieved by treating the 2-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).

Therefore, a viable synthetic route to this compound could involve the initial synthesis of 8-chloro-3-methyl-2-quinolone, followed by treatment with a chlorinating agent to introduce the chlorine atom at the 2-position. The synthesis of the 8-chloro-3-methyl-2-quinolone intermediate could be accomplished through a Conrad-Limpach or a related cyclization reaction starting from 2-chloroaniline and a suitable β-ketoester.

Recent studies have also explored base-controlled regioselective functionalization of chloro-substituted quinolines, which could offer alternative routes for introducing substituents at specific positions. nih.govacs.org Furthermore, metal-free, regioselective C-H halogenation of 8-substituted quinolines has been developed, providing a direct method for introducing a halogen at the C5 position. rsc.orgrsc.org While not directly applicable to the 2-position, these modern methods highlight the ongoing efforts to achieve precise control over the functionalization of the quinoline scaffold.

Sustainable and Green Chemistry Protocols in Quinoline Synthesis

The development of metal-free synthetic routes to quinolines has gained significant traction, offering alternatives to traditional methods that often rely on toxic and expensive metal catalysts. rsc.org These protocols include variations of classic named reactions and novel radical-mediated cyclizations.

Established methods such as the Skraup, Doebner–Von Miller, and Friedländer syntheses are foundational in quinoline chemistry and are inherently metal-free. researchgate.netsemanticscholar.orgmdpi.com The Doebner–Von Miller reaction, for instance, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines under acidic conditions. mdpi.com Similarly, the Friedländer synthesis condenses a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. mdpi.com

Recent advancements have focused on modifying these established methods to improve their efficiency and substrate scope. Brønsted acid-catalyzed cyclization reactions of N-alkyl anilines with alkynes or alkenes, using oxygen as an oxidant under solvent-free conditions, have emerged as a green route to various quinoline derivatives. rsc.org These reactions tolerate a range of functional groups, including chloro and methoxy (B1213986) substituents. rsc.org For example, p-toluenesulfonic acid has been effectively used as a catalyst in the synthesis of 4-alkylquinolines from 2-alkynylanilines. mdpi.com

Radical-promoted cyclizations offer another avenue for metal-free quinoline synthesis. mdpi.com For instance, N-bromosuccinimide (NBS) can mediate the radical cyclization of arylamine precursors to form 3-substituted quinolines. mdpi.com The reaction is initiated by the formation of a bromine radical under visible light, which then participates in a cascade of events leading to the quinoline ring system. mdpi.com Furthermore, visible-light-mediated radical azidation of cyclopropenes using a hypervalent iodine reagent provides access to multisubstituted quinolines. acs.orgepfl.ch

Organocatalysis has also been successfully applied to quinoline synthesis. L-proline, for example, can catalyze the synthesis of functionalized quinolines, highlighting the potential of small organic molecules to promote complex chemical transformations.

While a specific metal-free protocol for this compound is not extensively documented, the principles of these general methods can be applied. For instance, a substituted 2-amino-3-chlorobenzaldehyde could potentially be reacted with propionaldehyde under Friedländer conditions catalyzed by a Brønsted acid to yield the target molecule. The selection of appropriate starting materials with the desired substitution pattern is key to adapting these general methodologies.

Table 1: Examples of Metal-Free Mediated Synthesis of Substituted Quinolines
Reaction TypeCatalyst/MediatorKey ReactantsProduct TypeYield
Brønsted Acid Catalysisp-toluenesulfonic acid2-alkynylanilines and carbonyl compounds4-alkylquinolinesModerate to very good mdpi.com
Radical-Promoted CyclizationN-bromosuccinimide (NBS) under visible lightArylamine precursors with azide group3-substituted quinolinesFair to good mdpi.com
Visible-Light-Mediated Radical AzidationAzidobenziodazolone (ABZ)CyclopropenesMultisubstituted quinolines34-81% acs.orgepfl.ch
Friedländer Synthesis4-toluenesulfonic acid2-aminoarylketones and β-ketoesters/ketones2,3,4-trisubstituted quinolinesExcellent tandfonline.com

Ionic liquids (ILs) have emerged as promising green reaction media and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. In the context of quinoline synthesis, ILs have been shown to enhance reaction rates and improve yields, often under milder conditions than traditional methods.

The Friedländer annulation, a key reaction for synthesizing quinolines, has been successfully promoted by ionic liquids. For instance, 1-butylimidazolium tetrafluoroborate ([Hbim]BF4) has been identified as an effective and recyclable medium for the regiospecific synthesis of substituted quinolines and fused polycyclic quinolines without the need for an added catalyst. Brønsted-acidic ionic liquids have also been employed as efficient catalysts in the classical Friedländer reaction, with some novel ILs demonstrating high efficiency and recyclability, leading to product yields of up to 100%.

The use of substoichiometric amounts of ionic liquids like [bmim]HSO4 has been reported for efficient quinoline synthesis under solvent-free conditions, offering short reaction times and high yields. This approach represents a greener alternative to conventional Friedländer reactions. The role of the ionic liquid can be multifaceted, acting as a catalyst and a solvent, and in some cases, facilitating product separation.

Table 2: Ionic Liquid-Assisted Quinoline Synthesis
Ionic LiquidReaction TypeRole of Ionic LiquidKey Advantages
1-butylimidazolium tetrafluoroborate ([Hbim]BF4)Friedländer AnnulationPromoter/MediumCatalyst-free, recyclable, regiospecific
[Msim][OOCCCl3]Friedländer ReactionBrønsted-acidic catalystHigh efficiency (yields up to 100%), recyclable kaust.edu.sa
[bmim]HSO4Friedländer ReactionCatalystSolvent-free, short reaction time, high yield kaust.edu.sa

Ultrasound-assisted organic synthesis has become a valuable tool for green chemistry, offering significant advantages such as shorter reaction times, higher yields, and milder reaction conditions. The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with high temperatures and pressures.

In the synthesis of quinoline derivatives, ultrasound irradiation has been shown to dramatically accelerate reactions. For example, the N-alkylation of an imidazole ring, a step in the synthesis of hybrid quinoline-imidazole compounds, was reduced from 48–96 hours under conventional heating to just 1–2 hours with ultrasound, along with a slight increase in yield. Similarly, the synthesis of piperidinyl-quinoline acylhydrazones was achieved in excellent yields within 4–6 minutes at room temperature using ultrasound.

The benefits of ultrasound are not limited to reaction time. In some cases, it can lead to higher selectivity and product purity. The enhanced mass transfer and homogenization of the reaction mixture due to cavitation are believed to be responsible for the observed improvements. While a specific application of ultrasound for the synthesis of this compound has not been reported, this technique holds considerable promise for the efficient and environmentally friendly production of a wide range of substituted quinolines.

Table 3: Comparison of Conventional vs. Ultrasound-Assisted Quinoline Synthesis
ReactionConventional Method (Time)Ultrasound-Assisted Method (Time)Key Improvement
N-alkylation of imidazole ring for quinoline-imidazole hybrids48–96 hours1–2 hoursRemarkable acceleration of reaction
Synthesis of piperidinyl-quinoline acylhydrazonesNot specified4–6 minutesRapid synthesis at room temperature

Advanced Functionalization and Derivatization Reactions of 2,8 Dichloro 3 Methylquinoline

Carbon-Hydrogen (C-H) Bond Activation Strategies on the Quinoline (B57606) Nucleus

The functionalization of unactivated carbon-hydrogen (C-H) bonds has become a highly attractive and powerful strategy in organic synthesis. nih.gov This approach is atom-economical and environmentally friendly, streamlining the conversion of ubiquitous C-H bonds into a variety of functional groups. nih.gov For heterocyclic compounds like quinoline, which is a core structure in numerous natural products, pharmaceuticals, and materials, C-H activation offers a direct and efficient pathway for structural modification. acs.orgscilit.comnih.gov Achieving site-selectivity, however, remains a significant challenge due to the presence of multiple C-H bonds with subtle differences in reactivity. nih.govnih.gov This section explores advanced strategies for the controlled functionalization of the quinoline nucleus, focusing on transition metal-catalyzed reactions, metal-free alternatives, and late-stage applications.

Transition Metal-Catalyzed C-H Functionalization (e.g., Pd, Rh, Cu catalysis)

Transition metal catalysis is a cornerstone of modern C-H functionalization, providing versatile and efficient methods for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org Catalysts based on palladium (Pd), rhodium (Rh), ruthenium (Ru), and copper (Cu) have been extensively used for the derivatization of quinoline scaffolds. nih.govrsc.org The nitrogen atom within the quinoline ring often plays a crucial role, acting as a directing group to guide the metal catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction. nih.gov In many instances, quinoline N-oxides are used as substrates; the N-oxide group serves as an effective directing group, particularly for functionalization at the C2 and C8 positions. nih.govmdpi.com The general mechanism typically involves the coordination of the metal to the quinoline nitrogen, followed by a C-H bond cleavage event (metalation-deprotonation) to form a key organometallic intermediate. mdpi.com

The ability to selectively functionalize different positions on the quinoline ring is crucial for synthesizing diverse derivatives. Researchers have developed various catalytic systems to target specific C-H bonds with high precision. nih.govnih.gov

C2 Position: The C2 position is the most readily functionalized due to its proximity to the nitrogen atom and favorable electronic properties, such as the increased acidity of the C2-H bond. nih.gov A variety of transition metals, including Pd, Rh, and Cu, have been employed for C2-selective reactions like arylation, alkenylation, and alkylation, often using quinoline N-oxides as substrates. nih.govnih.gov For instance, palladium-catalyzed C2-arylation of quinoline N-oxide with benzene derivatives has been reported. mdpi.com

C3 and C4 Positions: The functionalization of distal positions like C3 and C4 has historically been more challenging. nih.gov However, recent advancements have enabled regioselective additions at these sites. For example, rhodium-catalyzed C3-addition has been observed with quinoline substrates. nih.gov

C5 Position: The C5 position of the quinoline ring has been successfully functionalized using directing group strategies. Metal-catalyzed remote C-H functionalization at this position has been explored, with one of the first examples being a copper-catalyzed sulfonylation of 8-aminoquinolines, where the amino group directs the functionalization. mdpi.com

C8 Position: The C8-position, adjacent to the nitrogen on the carbocyclic ring, is another prime target for directed C-H activation. The use of quinoline N-oxides is a common strategy, where the N-oxide directs the catalyst to the C8-H bond. acs.org Rhodium(III) catalysts have proven particularly effective for C8-selective reactions, including allylation and alkylation. rsc.org

The table below summarizes selected examples of regioselective C-H functionalization reactions on the quinoline scaffold.

PositionReaction TypeCatalyst SystemSubstrateReference
C2 ArylationPd(OAc)₂ / Ag₂CO₃Quinoline N-oxide mdpi.com
C2 Alkenylation[Rh(cod)Cl]₂ / dppeQuinoline N-oxide nih.gov
C3 AlkenylationPd(OAc)₂ / Ag₂CO₃Quinoline nih.gov
C4 AdditionRh catalystIsoquinoline (analogous) nih.gov
C5 SulfonylationCu catalyst8-Aminoquinoline mdpi.com
C8 ArylationRu or Rh catalystQuinoline N-oxide rsc.org
C8 AllylationRh(III) catalystQuinoline N-oxide rsc.orgrsc.org
C8 AlkylationRh(III) catalystQuinoline N-oxide rsc.org

Oxidative cross-coupling, also known as dehydrogenative coupling, is a powerful reaction that forms a new bond between two C-H bonds, releasing hydrogen gas as the only theoretical byproduct. This strategy avoids the need for pre-functionalized starting materials, enhancing atom economy. nih.gov

Palladium catalysis has been instrumental in developing such transformations for quinoline derivatives. An example is the oxidative C-H/C-H coupling of quinolines with unactivated arenes, although this often requires a large excess of the arene coupling partner. nih.gov A more common approach involves the use of quinoline N-oxides. For instance, the Pd-catalyzed oxidative coupling of quinoline N-oxide with heteroarenes like indoles and thiophenes has been achieved with high regioselectivity. nih.govresearchgate.net In these reactions, an oxidant, such as silver carbonate (Ag₂CO₃), is required to regenerate the active catalytic species. nih.govmdpi.com The proposed mechanism often involves a concerted metalation-deprotonation (CMD) pathway as the rate-limiting step. nih.gov

The introduction of alkyl and allyl groups onto the quinoline core via C-H activation provides direct access to valuable synthetic intermediates.

Alkylation: Rhodium and palladium catalysts have been successfully employed for C-H alkylation. Bergman and Ellman reported an early example of Rh-catalyzed alkylation of quinolines with alkenes. nih.gov More recently, methods for the direct alkylation of quinoline N-oxides have been developed. One such method uses a palladium catalyst for dual C-H bond activation to couple quinoline N-oxides with ethers. nih.gov

Allylation: The C8-allylation of quinoline N-oxides has been accomplished with high regioselectivity using rhodium(III) catalysis. rsc.orgrsc.org In a notable example, vinylcyclopropanes were used as the allyl source, proceeding through a sequential C-H/C-C activation mechanism at room temperature with excellent diastereoselectivity. rsc.orgresearchgate.net This reaction demonstrates the capacity for complex bond-forming cascades initiated by C-H activation.

Metal-Free C-H Halogenation via Remote Functionalization

While transition metal catalysis is powerful, the development of metal-free alternatives is a significant goal in green chemistry, avoiding concerns about cost and toxicity of residual metals. nih.gov For quinoline functionalization, operationally simple and metal-free protocols have been established for remote C-H halogenation.

A highly effective method has been developed for the geometrically challenging C5-H halogenation of 8-substituted quinolines. nih.govrsc.org This reaction proceeds at room temperature under open-air conditions, using inexpensive and atom-economical trihaloisocyanuric acids as the chlorine, bromine, or iodine source. nih.govrsc.org The reaction shows exceptionally high generality with respect to the 8-position substituent, tolerating phosphoramidates, tertiary amides, and alkoxy groups, and in most cases, proceeds with complete regioselectivity to deliver the C5-halogenated product in good to excellent yields. rsc.org This method provides a significant advantage over previous reports that often required metal mediators, stoichiometric halogen sources, and higher temperatures. nih.gov

Another efficient, metal-free method for C5-selective halogenation utilizes readily available N-halosuccinimides (NCS, NBS, and NIS) as the halogen source and proceeds smoothly in water, obviating the need for additional oxidants or additives. rsc.org

Late-Stage Functionalization Approaches for Quinoline Scaffolds

Late-stage functionalization (LSF) refers to the introduction of functional groups into complex, often drug-like molecules at the final stages of a synthetic sequence. nih.gov This strategy is immensely valuable in drug discovery for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov

C-H functionalization reactions are ideally suited for LSF because they can directly modify the molecular core. nih.gov The methods developed for the regioselective functionalization of the quinoline nucleus have significant potential in this context. Applying these C-H activation strategies to advanced quinoline-containing compounds allows for the diversification of pharmaceutical candidates. For example, a transition metal-catalyzed C-H arylation or alkylation could be used to explore the effect of new substituents on the biological activity of a complex quinoline-based drug molecule. The development of robust and highly selective C-H functionalization reactions that tolerate a wide range of functional groups, a key requirement for LSF, continues to be an area of intense research. nih.gov

Nucleophilic and Electrophilic Transformations of Halogenated Quinolines

The halogenated quinoline scaffold, particularly 2,8-dichloro-3-methylquinoline, serves as a versatile platform for a variety of chemical transformations. The presence of two chlorine atoms at positions 2 and 8, which are susceptible to nucleophilic attack, alongside the methyl group at position 3, which can be a site for other functionalizations, allows for diverse derivatization strategies.

Nucleophilic Substitution Reactions on the Chloroquinoline Moiety

The chlorine atoms on the this compound ring are reactive towards nucleophilic substitution, a cornerstone of quinoline chemistry. The reactivity of chloroquinolines in such reactions is well-documented, with the position of the chlorine atom influencing its susceptibility to substitution. Generally, the 2- and 4-positions of the quinoline ring are more activated towards nucleophilic attack. researchgate.net

In the context of this compound, nucleophilic substitution reactions provide a direct pathway to introduce a wide array of functional groups. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, forming a tetrahedral intermediate, which then expels the chloride ion to yield the substituted product. researchgate.net The reaction conditions, including the choice of solvent, temperature, and the presence of a base or catalyst, can significantly influence the outcome and regioselectivity of the substitution. researchgate.net

For instance, reactions with various amines, thiols, and alkoxides can lead to the corresponding amino-, thio-, and alkoxy-quinolines. These transformations are fundamental in the synthesis of compounds with potential biological activities. The introduction of different substituents through nucleophilic substitution allows for the fine-tuning of the molecule's electronic and steric properties, which can be crucial for its intended application.

Reactions with Carbonyl Compounds and Active Methylene Systems

The reactivity of this compound extends to reactions with carbonyl compounds and active methylene systems. These reactions often involve the formation of new carbon-carbon bonds, leading to more complex molecular architectures.

While direct reactions of this compound with carbonyl compounds are not extensively detailed in the provided context, analogous transformations with related quinoline derivatives suggest potential pathways. For example, 2-chloroquinoline-3-carbaldehydes are known to react with various nucleophiles at the aldehyde group. researchgate.net

Reactions with active methylene compounds, such as malononitrile and ethyl cyanoacetate, can proceed at different sites of the quinoline ring depending on the reaction conditions and the specific derivative. In some cases, the reaction may involve the displacement of a chlorine atom, followed by a cyclization step. For example, the reaction of 2-azidoquinoline-3-carboxaldehyde with active methylene compounds leads to the formation of fused heterocyclic systems. researchgate.net These types of reactions highlight the potential for this compound to serve as a building block for the synthesis of more elaborate heterocyclic structures.

Scaffold Diversification through Strategic Derivatization

The this compound core offers numerous opportunities for structural diversification. Strategic derivatization can lead to a wide range of novel compounds with potentially interesting chemical and biological properties.

Generation of Sulfonyl Chloride Derivatives from Methylquinolines

The methyl group at the 3-position of the quinoline ring can be a handle for further functionalization. One important transformation is its conversion to a sulfonyl chloride group. This functional group is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters, which are prevalent in medicinal chemistry. nbinno.com

The synthesis of 3-methylquinoline-8-sulfonyl chloride has been reported through a multi-step process starting from aniline. google.com Another method involves the catalytic cyclization of 2-aminobenzenesulfonic acid with propionaldehyde and paraformaldehyde to yield 3-methylquinoline-8-sulfonic acid, which is then chlorinated to the corresponding sulfonyl chloride. google.com This transformation underscores the ability to introduce a key functional group at the 8-position, complementing the reactivity at the chlorinated 2-position. The resulting 3-methylquinoline-8-sulfonyl chloride is a valuable reagent for creating diverse libraries of compounds. nbinno.com

Table 1: Synthesis of 3-Methylquinoline-8-sulfonyl chloride

Starting Material Reagents Product Reference
Aniline 1. Propionic acid 2. Vilsmeier-Haack type cyclization 3. Reduction 4. Chlorosulfonation 3-Methylquinoline-8-sulfonyl chloride google.com
2-Aminobenzenesulfonic acid 1. Propionaldehyde, Paraformaldehyde 2. Bis(trichloromethyl) carbonate 3-Methylquinoline-8-sulfonyl chloride google.com

Synthesis of Fused Heterocyclic Systems (e.g., Indoloquinolines, Thienoquinolines, Pyrazoloquinolines)

The this compound scaffold is an excellent starting point for the construction of fused heterocyclic systems. These polycyclic structures are of significant interest due to their presence in natural products and their diverse pharmacological activities.

Indoloquinolines: The synthesis of indoloquinolines can be achieved through intramolecular cyclization reactions. For example, a substituted indole can undergo a cyclization mediated by N-chlorosuccinimide (NCS) to form the indolo[2,3-b]quinoline core. nih.gov This strategy highlights how the quinoline ring can be annulated with an indole moiety.

Thienoquinolines: Thienoquinolines are another important class of fused heterocycles. Their synthesis has been a subject of considerable research interest due to their biological applications. researchgate.net While a specific synthesis from this compound is not provided, the general strategies often involve the reaction of a quinoline precursor with a sulfur-containing reagent, leading to the formation of the thiophene ring.

Pyrazoloquinolines: The synthesis of pyrazoloquinolines can be accomplished through various methods, including the Friedländer condensation. This reaction involves the condensation of an o-aminocarbonyl compound with a compound containing an active α-methylene group. nih.gov For instance, 2-chloro-3-formylquinolines can be transformed into pyrazoloquinolines by reaction with hydrazine derivatives. nih.gov This approach demonstrates how the functional groups on the quinoline ring can be utilized to build an adjacent pyrazole ring.

Table 2: Examples of Fused Heterocyclic Systems Derived from Quinolines

Fused System General Synthetic Strategy Key Precursor Reference
Indoloquinolines Intramolecular cyclization Substituted indole and a quinoline precursor nih.gov
Thienoquinolines Reaction with sulfur-containing reagents Functionalized quinoline researchgate.net
Pyrazoloquinolines Friedländer condensation, reaction with hydrazines o-Aminocarbonyl quinoline, 2-Chloro-3-formylquinoline nih.gov

Transformations to Carboxylic Acid Derivatives and Other Functional Groups

The functional groups on the this compound ring can be transformed into other valuable functionalities, such as carboxylic acids. For example, a methyl group on the quinoline ring can potentially be oxidized to a carboxylic acid. Although a direct oxidation of the 3-methyl group of the title compound is not detailed, the synthesis of quinoline-3-carboxylic acid derivatives is a known process. researchgate.net

Furthermore, the chlorine atoms can be replaced by other functional groups through nucleophilic substitution, as discussed earlier. These transformations significantly expand the chemical space accessible from this compound, allowing for the synthesis of a wide variety of derivatives with tailored properties.

Advanced Spectroscopic Elucidation of 2,8 Dichloro 3 Methylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space correlations, a complete structural assignment of 2,8-Dichloro-3-methylquinoline can be achieved.

¹H NMR: The proton NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the lone proton on the pyridine ring, and the methyl group protons.

Methyl Protons (C3-CH₃): A singlet appearing in the upfield region, typically around δ 2.5-2.7 ppm.

Aromatic Protons (H4, H5, H6, H7): These protons would appear in the downfield region (δ 7.0-8.5 ppm).

The H4 proton is expected to be a singlet due to the lack of adjacent protons, appearing around δ 7.8-8.0 ppm.

The protons on the chlorinated benzene ring (H5, H6, H7) would form a coupled system. H5 and H7 would likely be doublets, while H6 would be a triplet (or a doublet of doublets), reflecting their coupling to each other.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The decoupled spectrum for this compound would display ten distinct signals corresponding to the ten carbon atoms in the molecule. The presence of electronegative chlorine atoms and the nitrogen atom significantly influences the chemical shifts.

Methyl Carbon (C3-CH₃): The most upfield signal, expected around δ 18-22 ppm.

Aromatic Carbons: The remaining nine carbons would appear in the aromatic region (δ 120-155 ppm). Carbons bonded directly to chlorine (C2 and C8) and nitrogen (C8a) are expected to be significantly deshielded and appear at the lower end of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2-151.5
C3-134.0
C3-CH₃2.65 (s, 3H)19.0
C47.95 (s, 1H)128.5
C4a-126.0
C57.55 (d, 1H)127.8
C67.40 (t, 1H)126.5
C77.70 (d, 1H)130.0
C8-148.0
C8a-145.0

Note: Predicted values are based on structure-activity relationships and data from similar quinoline (B57606) derivatives. s = singlet, d = doublet, t = triplet.

2D NMR techniques are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, establishing connectivity. For this compound, COSY would show cross-peaks connecting adjacent protons on the benzene ring (H5-H6, H6-H7), confirming their sequence. No correlations would be expected for the singlet signals of the C3-methyl group and the H4 proton.

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of whether they are bonded. A key expected correlation in a NOESY or ROESY spectrum would be a cross-peak between the protons of the C3-methyl group and the H4 proton, confirming their spatial proximity on the quinoline ring.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman Spectroscopy)

Table 2: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
C-H Stretching (Aromatic)3100-3000Stretching of C-H bonds on the quinoline ring.
C-H Stretching (Methyl)2980-2870Asymmetric and symmetric stretching of C-H bonds in the methyl group.
C=N / C=C Stretching1620-1450Aromatic ring stretching vibrations characteristic of the quinoline scaffold.
C-H Bending (Methyl)1460-1370Asymmetric and symmetric bending of the methyl group.
C-Cl Stretching850-750Stretching vibrations for the two carbon-chlorine bonds.
C-H Out-of-Plane Bending900-675Bending of aromatic C-H bonds out of the plane of the ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorptions in the UV region. The spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the fused aromatic ring system. The presence of chloro- and methyl- substituents would cause slight shifts in the absorption maxima (λmax) compared to the parent quinoline molecule.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (in Ethanol)

Transition Type Predicted λmax (nm)
π→π~230
π→π~280
π→π*~315

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₇Cl₂N, with a monoisotopic mass of approximately 210.99 Da.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The M⁺, [M+2]⁺, and [M+4]⁺ peaks would appear in an approximate ratio of 9:6:1.

Key fragmentation pathways for alkylquinolines often involve the loss of the alkyl group or ring cleavage. cdnsciencepub.com For this compound, expected fragmentation could include:

Loss of a chlorine atom: [M - Cl]⁺

Loss of the methyl group: [M - CH₃]⁺

Loss of HCl: [M - HCl]⁺

Loss of HCN: A characteristic fragmentation of the quinoline ring.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Adduct Predicted m/z
[M]⁺210.9950
[M+H]⁺212.0028
[M+Na]⁺233.9848
[M-H]⁻209.9883

Data derived from predictive models. uni.lu

Theoretical and Computational Chemistry Studies of 2,8 Dichloro 3 Methylquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. DFT is a popular method that calculates the electronic structure of atoms and molecules, providing insights into geometry, energy, and reactivity. TD-DFT is an extension used to study excited states and predict electronic absorption spectra (like UV-Vis).

Despite the common application of these methods to substituted quinolines, no specific DFT or TD-DFT studies detailing the properties of 2,8-dichloro-3-methylquinoline have been found in the reviewed literature.

Optimized Geometric and Electronic Structures

A geometric optimization calculation seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles.

Data Table: Optimized Geometric Parameters

Parameter Value
Bond Lengths (Å) No published data available
Bond Angles (°) No published data available
Dihedral Angles (°) No published data available

A literature search did not yield specific optimized geometric data for this compound.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gap and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Data Table: FMO Properties

Property Value
HOMO Energy (eV) No published data available
LUMO Energy (eV) No published data available
HOMO-LUMO Gap (eV) No published data available

No specific research detailing the FMO analysis for this compound could be located.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

A specific MEP surface analysis for this compound is not available in published literature.

Atomic Charge Distribution Studies

Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial charge on each atom within a molecule. This information helps in understanding the molecule's polarity, reactivity sites, and intermolecular interactions.

Detailed atomic charge distribution studies for this compound have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For flexible molecules, MD can be used to explore the different possible three-dimensional arrangements (conformations) and their relative stabilities. Given the rigid, fused-ring structure of the quinoline (B57606) core, this compound is expected to have limited conformational flexibility, primarily related to the orientation of the methyl group.

However, no specific MD simulation studies aimed at exploring the conformational space of this compound have been published.

Computational Prediction and Validation of Spectroscopic Parameters

Quantum chemical methods are frequently used to predict spectroscopic data, such as vibrational frequencies (FT-IR, Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). These theoretical predictions are often compared with experimental results to validate the computational model and aid in the interpretation of experimental spectra.

Data Table: Predicted Spectroscopic Parameters

Spectroscopic Method Predicted Parameters
FT-IR No published data available
Raman No published data available
¹H NMR No published data available
¹³C NMR No published data available
UV-Vis (λmax) No published data available

A search of the literature did not find any studies on the computational prediction of spectroscopic parameters for this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. nih.govresearchgate.netdergipark.org.tr In the context of quinoline derivatives, QSPR studies are instrumental in predicting various properties, thereby accelerating the process of designing novel molecules with desired characteristics without the need for immediate synthesis and experimental validation. dergipark.org.tr

The fundamental principle of QSPR lies in the hypothesis that the properties of a chemical compound are intrinsically linked to its molecular structure. By quantifying the structural attributes using molecular descriptors, it is possible to develop predictive models. nih.govnih.gov These models are not only crucial for understanding how a compound will behave in different environments but also for anticipating its properties before it is synthesized. nih.gov

The development of a robust QSPR model involves a systematic workflow that includes compiling and curating data, selecting appropriate molecular descriptors, building the model using statistical methods, and rigorously validating its predictive power. nih.gov For quinoline systems, various properties can be modeled, including those related to their absorption, distribution, metabolism, and excretion (ADME), which are critical in the development of new therapeutic agents. nih.govresearchgate.net

Development and Validation of Molecular Descriptors for Quinoline Systems

The development of a successful QSPR model is heavily reliant on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's structure. nih.gov For quinoline systems, a wide array of descriptors, including 2D and 3D, have been utilized to capture different aspects of the molecular architecture. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

The process of developing and validating these descriptors for quinoline systems involves several key steps:

Descriptor Generation: A large number of molecular descriptors can be calculated for a given set of quinoline derivatives using specialized software. nih.govnih.gov These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors derived from the molecule's conformation.

Descriptor Selection: From the pool of generated descriptors, a subset of the most relevant ones is selected to build the model. This is a critical step to avoid overfitting and to create a model that is both predictive and interpretable. Various statistical methods are employed for this purpose.

Model Building: Using the selected descriptors, a mathematical model is constructed. Multiple linear regression (MLR) is a common technique, but more advanced methods like partial least squares (PLS) and machine learning algorithms are also employed. researchgate.net

Model Validation: The developed model must be rigorously validated to ensure its robustness and predictive capability. nih.gov This is typically done through internal validation techniques like leave-one-out cross-validation (LOOCV) and external validation using an independent test set of molecules. nih.govresearchgate.net A high correlation coefficient (R²) and a high cross-validated correlation coefficient (q²) are indicative of a good model. nih.gov

The following table provides an overview of commonly used molecular descriptors in QSPR studies of quinoline derivatives:

Descriptor ClassExamples of DescriptorsInformation Encoded
Electronic Dipole moment, HOMO/LUMO energies, Partial chargesDistribution of electrons, reactivity, and polar interactions
Steric Molecular volume, Surface area, Molar refractivitySize and shape of the molecule, accessibility for interactions
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity and ability to cross biological membranes
Topological Connectivity indices, Shape indicesAtomic connectivity and branching of the molecular skeleton
Quantum Chemical Ionization potential, Electron affinity, ElectronegativityFundamental electronic properties and chemical reactivity

Correlation with Electronic and Steric Parameters of Quinoline Derivatives

The electronic and steric properties of quinoline derivatives play a pivotal role in determining their physicochemical characteristics and biological activities. QSPR models often establish a quantitative correlation between these parameters and the observed properties.

Electronic Parameters:

Electronic descriptors quantify the distribution of electrons within the molecule, which is fundamental to its reactivity and interaction with other molecules. For instance, the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters. A smaller HOMO-LUMO energy gap generally implies higher reactivity. ijpras.comresearchgate.net Studies on quinoline derivatives have shown that parameters like dipole moment and the energy of the LUMO can significantly influence their activity. researchgate.net The distribution of π-electrons in the quinoline ring system is also a key factor, with the electron density on the nitrogen atom playing a dominant role in certain interactions. nih.gov

Steric Parameters:

Steric parameters describe the three-dimensional size and shape of the molecule. These are critical for understanding how a molecule fits into a binding site or how it interacts with its environment. In Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, steric and electrostatic fields are calculated around the molecules to build a predictive model. nih.gov For quinoline derivatives, CoMFA studies have demonstrated that both steric and electrostatic fields significantly contribute to their binding affinity. nih.gov The contour maps generated from such analyses can provide valuable insights into the regions where steric bulk is either favorable or unfavorable for activity, thus guiding the design of new analogues. nih.gov

The following table illustrates the types of correlations that can be established between electronic and steric parameters and the properties of quinoline derivatives:

PropertyCorrelated Electronic ParametersCorrelated Steric Parameters
Reactivity HOMO-LUMO energy gap, ElectronegativityMolecular Volume, Surface Area
Binding Affinity Partial charges on key atoms, Dipole momentMolecular Shape, Molar Refractivity
Lipophilicity PolarizabilitySurface Area
Catalytic Activity Hardness, Softness, ElectrophilicityNot explicitly mentioned in search results

By establishing these correlations, QSPR models provide a powerful tool for the in-silico design of novel quinoline derivatives, including substituted compounds like this compound, with tailored properties for specific applications.

Role and Applications in Contemporary Organic and Heterocyclic Chemistry

2,8-Dichloro-3-methylquinoline as a Key Synthetic Precursor and Building Block

The utility of this compound as a synthetic precursor is primarily rooted in the reactivity of its two chlorine atoms, which can be selectively functionalized. The chlorine atom at the C2-position is particularly susceptible to nucleophilic aromatic substitution due to its proximity to the ring nitrogen, making it a versatile handle for introducing a wide range of functional groups. The chlorine at the C8-position, being on the carbocyclic ring, is less reactive towards traditional nucleophilic substitution but can be targeted using transition-metal-catalyzed cross-coupling reactions.

This differential reactivity allows for a stepwise and controlled elaboration of the quinoline (B57606) core. A closely related analog, 2-chloro-8-methylquinoline-3-carbaldehyde, serves as an excellent proxy to demonstrate the synthetic potential. This compound is readily used to build more complex heterocyclic systems. For instance, it undergoes condensation with various anilines to form Schiff bases, which are valuable intermediates themselves. nih.govchemijournal.com Furthermore, it can participate in multicomponent reactions to construct fused polycyclic systems. nih.gov

The reactivity of the C2-chloro group is also highlighted in its displacement by other nucleophiles. In reactions involving 2-chloro-3-formylquinolines, the chloro group can be substituted by a methoxy (B1213986) group under certain conditions. ias.ac.in This capacity for substitution at the C2 position is a key feature that allows chemists to tailor the molecule's properties by introducing amines, alkoxides, thiolates, and other moieties. This functionalization is pivotal for synthesizing derivatives with specific electronic, steric, or biological profiles.

Below is a table summarizing representative transformations starting from related 2-chloro-8-methylquinoline (B1592087) scaffolds, illustrating their role as versatile building blocks.

Starting MaterialReagents and ConditionsProduct TypeSignificanceReference
2-chloro-8-methylquinoline-3-carbaldehydeSubstituted anilines, acetoneSchiff Bases (Imines)Formation of C=N bond, precursors for further cyclization or reduction. nih.gov
2-chloro-3-formylquinolinesPhenylhydrazine, DMF; then Chloroacetyl chloride, TEAAzetidin-2-onesConstruction of a four-membered heterocyclic ring fused to the quinoline scaffold. orientjchem.org
2-chloro-3-formylquinolines4-hydroxy-2H-chromen-2-one, substituted anilines, l-proline, ethanolTetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridinonesMulticomponent reaction to build complex, fused polycyclic architectures. nih.gov
2-chloro-3-formylquinolinesAlkynes, [PdCl₂(PPh₃)₂], CuI, Et₃N2-Alkynyl-3-formyl-quinolinesSonogashira coupling to form a C-C bond at the C2 position. nih.gov

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The quinoline framework is a privileged structure in the design of ligands for coordination chemistry and organometallic catalysis. mdpi.com The endocyclic nitrogen atom possesses a lone pair of electrons, making it an effective Lewis base for coordinating to metal centers. The structure of this compound offers several features that are pertinent to ligand design.

The primary coordination site is the sp²-hybridized nitrogen atom (N1). The electronic properties of this coordination site are significantly modulated by the substituents on the quinoline ring. The two electron-withdrawing chlorine atoms at the C2 and C8 positions decrease the electron density on the ring and, consequently, reduce the basicity of the nitrogen atom compared to an unsubstituted quinoline. This modulation can be beneficial in catalysis, tuning the electronic properties of the metal center to optimize reactivity and selectivity.

While the C8-chloro substituent is not a strong coordinating group itself, its position is highly strategic. It can be replaced via cross-coupling reactions to introduce stronger donor atoms (e.g., phosphorus, oxygen, or sulfur), creating powerful bidentate or pincer-type ligands where the quinoline nitrogen and the C8-substituent chelate to a metal center. For example, related tri(8-quinolinyl)stibane ligands have been synthesized and used to form complexes with platinum and rhodium, demonstrating the utility of the 8-position in creating multidentate ligand systems. acs.orgnih.gov The methyl group at the C3-position provides steric bulk near the coordination site, which can influence the geometry of the resulting metal complex and create a specific chiral pocket, potentially inducing asymmetry in catalytic transformations.

Contribution to the Synthesis of Complex Molecular Architectures and Scaffolds

A molecular scaffold is a core structure upon which further chemical modifications can be made to build more complex molecules. This compound is an excellent example of a rigid heterocyclic scaffold that provides a well-defined three-dimensional orientation for appended functional groups. Its planarity and the defined positions of its substituents make it a reliable platform for constructing complex molecular architectures.

The presence of two chemically distinct chlorine atoms is the key to its utility as a scaffold. This allows for orthogonal functionalization, where one chlorine atom can be reacted selectively while the other remains intact for a subsequent transformation. As discussed, the C2-chloro is highly reactive towards nucleophiles, whereas the C8-chloro is more suited for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig amination).

This selective reactivity enables chemists to use this compound as a linchpin to connect different molecular fragments in a controlled manner. For example, a nucleophilic substitution at C2 could be followed by a Suzuki coupling at C8 to generate a complex, non-symmetrical 2,8-disubstituted quinoline. This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships and in materials science for creating novel conjugated systems. The synthesis of fused heterocyclic systems, such as furo[2,3-b]quinolines and pyrimido[4,5-b]quinolines from 2-chloroquinoline (B121035) precursors, exemplifies how this scaffold can be elaborated into more complex, polycyclic structures. ias.ac.inrsc.org

Crystal Engineering and Solid-State Chemistry of Quinoline Derivatives

Crystal engineering focuses on understanding and controlling the way molecules pack in the solid state to design materials with desired properties. The solid-state architecture of quinoline derivatives is often governed by a combination of weak intermolecular interactions, such as hydrogen bonding, halogen bonding, and π–π stacking.

For instance, the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol reveals that molecules are linked into chains by O—H···O hydrogen bonds, and these chains are further consolidated by π–π stacking interactions with a centroid-to-centroid distance of 3.661 Å. researchgate.net In various 2-styryl-8-substituted quinolines, strong π–π stacking interactions are observed, often leading to head-to-tail dimers where the styryl ring of one molecule interacts with the quinoline ring of another. nih.govacs.org

In this compound, one would expect π–π stacking to be a significant packing motif. The chloro and methyl substituents would play a crucial role in directing the specific arrangement of molecules. The chlorine atoms could participate in C—H···Cl or Cl···Cl interactions, while the methyl group could engage in C—H···π or C—H···N interactions, further stabilizing the three-dimensional crystal lattice.

The table below presents crystallographic data for a closely related compound, illustrating typical structural features of this class of molecules.

Crystal Data for (2-Chloro-8-methylquinolin-3-yl)methanol, a Structural Analog
ParameterValue
Chemical FormulaC₁₁H₁₀ClNO
SystemMonoclinic
Space GroupP2₁/c
Key Intermolecular InteractionsO—H···O hydrogen bonds, C—H···π interactions, π–π stacking
π–π Stacking Distance3.661 (2) Å (centroid-to-centroid)
Molecular GeometryNearly planar (rms deviation for non-H atoms = 0.017 Å)
Data sourced from a study on the crystal structure of a closely related quinoline derivative. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and More Sustainable Synthetic Protocols for Halogenated Quinolines

The synthesis of quinolines has historically relied on classic methods that often involve harsh conditions, toxic reagents, and low atom economy. nih.gov The future of synthesizing halogenated quinolines is geared towards environmentally benign and efficient protocols. Research is increasingly focused on sustainable catalytic systems that employ earth-abundant transition metals like iron and copper, moving away from precious metals. mdpi.com Another key direction is the use of green oxidants such as molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), along with unconventional solvents like aqueous media or ionic liquids, to minimize environmental impact. mdpi.comrsc.org

Recent advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation, often coupled with solid catalysts like reusable Nafion NR50, has been shown to accelerate reactions like the Friedländer synthesis, offering an eco-friendly and efficient route to polysubstituted quinolines. organic-chemistry.org

Photocatalysis: Visible-light-mediated reactions are emerging as a powerful tool. For instance, methods using photocatalysts like Eosin Y under blue LED irradiation allow for the synthesis of functionalized quinolines under mild conditions. mdpi.com

Metal-Free Halogenation: Operationally simple and metal-free protocols for the regioselective C-H halogenation of quinoline (B57606) derivatives have been developed. rsc.orgrsc.org These methods use inexpensive and atom-economical halogen sources like trihaloisocyanuric acids at room temperature, offering a highly efficient route to compounds like clioquinol. rsc.org

Table 1: Comparison of Sustainable Synthetic Strategies for Quinolines

Strategy Catalyst/Mediator Key Advantages Example Reaction
Microwave-Assisted Synthesis Reusable Nafion NR50 Fast reaction times, high yields, operational simplicity, eco-friendly. organic-chemistry.org Friedländer quinoline synthesis from 2-aminobenzophenones. organic-chemistry.org
Photocatalysis Eosin Y, Anthraquinone Uses visible light, mild reaction conditions, green inorganic sources. mdpi.com Synthesis of 3-sulfonylquinolines from N-propargylanilines. mdpi.com
Earth-Abundant Metal Catalysis Copper (Cu) Cost-effective, low toxicity, versatile for various cyclizations. mdpi.com Copper-catalyzed cascade cyclization to form 2-substituted quinolines. organic-chemistry.org
Green Solvents/Reagents Glucose-based ionic liquids, O₂ Recyclable catalysts, use of air as an oxidant, mild conditions. rsc.org One-pot synthesis from 2-aminobenzyl alcohols and dicarbonyl compounds. rsc.org
Metal-Free C-H Halogenation Trihaloisocyanuric acid (TCCA) Atom-economical, room temperature, high regioselectivity, no metal waste. rsc.orgrsc.org Remote C5-H halogenation of 8-substituted quinolines. rsc.org

The overarching goal is to develop scalable, cost-effective, and environmentally responsible synthetic routes that can be readily adopted for the production of complex halogenated quinolines. mdpi.com

Advanced Mechanistic Insights into Complex Quinoline Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly rely on a synergy between experimental studies (like deuterium (B1214612) labeling) and computational approaches (like Density Functional Theory, DFT) to elucidate the intricate pathways of quinoline synthesis and modification.

For example, DFT has been used to shed light on the mechanism of rearrangement reactions, such as the conversion of spirocyclic indolenines into cyclopentanone-fused quinolines, revealing the energetics of different pathways. researchgate.net Similarly, detailed mechanistic studies have been conducted on the hydrogenative oxidation of quinoline, proposing intermediates and transition states to explain the observed product formation. researchgate.net Understanding the precise roles of catalysts, reagents, and reaction intermediates allows chemists to fine-tune conditions to improve yields, control regioselectivity, and suppress side reactions.

Key areas of focus for future mechanistic studies include:

Transition Metal-Catalyzed C–H Activation: Elucidating the precise catalytic cycles in reactions involving rhodium, ruthenium, or copper catalysts to understand how C-H bonds are selectively broken and new bonds are formed. mdpi.com

Photoredox Catalysis: Investigating the electron transfer processes and the nature of excited-state intermediates in light-mediated quinoline syntheses.

Rearrangement and Ring-Expansion Reactions: Mapping the potential energy surfaces for complex skeletal reorganizations to predict reaction outcomes and discover novel transformations. researchgate.net

These advanced mechanistic insights will pave the way for the rational design of new catalysts and reaction protocols for synthesizing complex quinoline structures.

Exploration of Unconventional Derivatization Pathways for 2,8-Dichloro-3-methylquinoline

While classical functionalization methods are well-established, future research will focus on unconventional pathways to derivatize the this compound scaffold, providing access to novel chemical space. The chloro-substituents at the 2- and 8-positions and the methyl group at the 3-position offer multiple handles for modification, but exploring reactions beyond standard nucleophilic aromatic substitution or side-chain oxidation is a key frontier.

Emerging strategies include:

Remote C-H Functionalization: While methods for C5-H halogenation of 8-substituted quinolines are established, extending this concept to other positions and introducing a wider range of functional groups (e.g., alkyl, aryl, cyano) on the carbocyclic ring of this compound is a significant area for exploration. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials.

Dearomatization Reactions: Uncanonical dearomatization strategies offer a powerful way to generate three-dimensional, saturated heterocyclic structures from flat, aromatic quinolines. nih.gov For example, a regioselective HAT (hydrogen atom transfer)-promoted hydrosilylation can introduce new functionalities and create sp³-rich scaffolds, which are highly desirable in medicinal chemistry. nih.gov Applying such methods to this compound could yield novel allylsilane synthons, ready for further functionalization.

Photocatalytic Derivatization: Leveraging visible light to generate radical intermediates can enable novel bond formations at various positions on the quinoline ring under exceptionally mild conditions.

These unconventional pathways will allow chemists to move beyond the flat, two-dimensional world of aromatic systems and create a diverse library of complex, three-dimensional molecules based on the this compound core for various applications.

Integration of Artificial Intelligence and Machine Learning in Quinoline Chemical Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize quinoline chemical research, from synthesis planning to the discovery of new bioactive molecules. futuremarketinsights.comscispace.com These computational tools can analyze vast datasets of chemical reactions and properties, identifying patterns that are not apparent to human researchers. acs.orgnih.gov

Key applications in the context of quinoline chemistry include:

Reaction Outcome Prediction: Machine learning models, particularly those based on neural networks and transformer architectures, can predict the products of a chemical reaction given the reactants and reagents with high accuracy. acs.orgresearchgate.net This helps chemists to evaluate the feasibility of a proposed synthetic step before heading to the lab, saving time and resources.

Virtual Screening and Drug Discovery: For discovering new applications for quinoline derivatives, ML models can screen vast virtual libraries of compounds to predict their biological activity against specific targets. mdpi.com By learning from the docking scores of known active and inactive compounds, these models can more accurately predict the potential of novel structures, accelerating the initial stages of drug discovery. mdpi.com

Table 2: Applications of AI and Machine Learning in Quinoline Research

Application AI/ML Technique Potential Impact on this compound Research
Synthesis Planning Rule-based systems, Neural networks Design of efficient, high-yield synthetic routes to novel derivatives. acs.orgnih.gov
Forward Reaction Prediction Sequence-to-sequence models (Transformers) Accurate prediction of products for novel derivatization reactions, reducing experimental failures. researchgate.net
Condition Optimization Supervised learning, Bayesian optimization Recommends optimal reaction conditions (temperature, solvent, catalyst) to maximize yield. mdpi.com
Bioactivity Prediction K Nearest Neighbour, Deep neural networks Identification of potential therapeutic targets by predicting activity against various biological receptors. mdpi.com
Property Prediction Quantitative Structure-Activity Relationship (QSAR) Estimation of physicochemical and pharmacokinetic properties for drug development. scispace.com

As more high-quality chemical data becomes available, the predictive power of these AI and ML tools will continue to grow, making them indispensable for the future design, synthesis, and application of complex molecules like this compound.

Q & A

Q. What are the optimal synthetic routes for 2,8-dichloro-3-methylquinoline, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves chlorination of methyl-substituted quinoline precursors using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, describes chlorination steps under reflux conditions, which may require precise temperature control (e.g., 70–80°C) and stoichiometric optimization of chlorinating agents. Yield improvements can be achieved by monitoring reaction intermediates via thin-layer chromatography (TLC) and using anhydrous solvents to minimize hydrolysis side reactions. Catalytic additives (e.g., DMF for Vilsmeier-Haack reactions) may enhance regioselectivity for dichloro-substitution .

Q. How can researchers reliably characterize this compound using spectroscopic methods?

Methodological Answer:

  • NMR : The methyl group at position 3 appears as a singlet (~δ 2.5–2.7 ppm in 1H^1H NMR), while aromatic protons in the quinoline ring show splitting patterns consistent with chlorine’s electron-withdrawing effects. 13C^{13}C NMR will confirm methyl (δ ~20–25 ppm) and aromatic carbons (δ ~120–150 ppm).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at m/z 226.013 (C₁₀H₈Cl₂N).
  • Elemental Analysis : Verify purity by matching experimental vs. theoretical values for %C, %H, and %N (e.g., C: 58.84%, H: 3.95%, N: 6.86%) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,8-dichloro and 3-methyl substituents influence reactivity in cross-coupling reactions?

Methodological Answer: The chlorine atoms at positions 2 and 8 create electron-deficient aromatic systems, favoring Suzuki-Miyaura couplings with electron-rich boronic acids. However, steric hindrance from the 3-methyl group may limit accessibility to the C4 position. Computational modeling (e.g., DFT studies) can predict reactive sites, while experimental validation via regioselective coupling (e.g., Pd-catalyzed reactions) at C4 vs. C6/C7 positions is critical. Contrast with , where fluorine substitution at C6 alters electronic profiles, reducing steric interference .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions (e.g., cell line specificity) or impurities. Researchers should:

  • Validate compound purity via HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Compare structural analogs (e.g., ’s 2-amino-7-chloro derivatives) to isolate substituent-specific effects .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound-based inhibitors?

Methodological Answer:

  • Substituent Variation : Replace the 3-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on target binding.
  • Electron-Withdrawing Modifications : Introduce nitro or trifluoromethyl groups (see ) to enhance electrophilicity for covalent inhibition.
  • Bioisosteric Replacement : Swap chlorine at C8 with bioisosteres like CF₃ () to improve metabolic stability.
    Docking simulations (e.g., AutoDock Vina) combined with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) are essential for validation .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

Methodological Answer:

  • LC-MS/MS : Monitor hydrolytic dechlorination or methyl oxidation products in simulated gastric fluid (pH 1.2) or plasma (pH 7.4).
  • Stability Studies : Use accelerated thermal degradation (40–60°C) with kinetic analysis (Arrhenius plots) to predict shelf life.
  • X-ray Crystallography : Resolve structural changes in degradation byproducts, as demonstrated for related quinoline analogs in .

Q. How should researchers design assays to evaluate the photostability of this compound in environmental studies?

Methodological Answer:

  • Light Exposure : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight.
  • Quantification : Track photodegradation via HPLC-UV at λ = 280 nm (quinoline absorbance maxima).
  • Product Identification : Employ high-resolution orbitrap MS to detect chlorine loss or ring-opening products, referencing fragmentation patterns in and .

Methodological Challenges

Q. What are the pitfalls in interpreting NMR data for halogenated quinolines, and how can they be mitigated?

Methodological Answer:

  • Quadrupolar Broadening : Chlorine’s nuclear spin (I = 3/2) may cause signal broadening in 1H^1H NMR. Use deuterated solvents and higher magnetic field strengths (>400 MHz) to improve resolution.
  • Solvent Artifacts : Avoid CDCl₃ if reactive intermediates are present; opt for DMSO-d₆ for polar derivatives.
  • Decoupling Techniques : Apply 1H^1H-13C^{13}C HSQC to resolve overlapping aromatic signals, as shown in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.